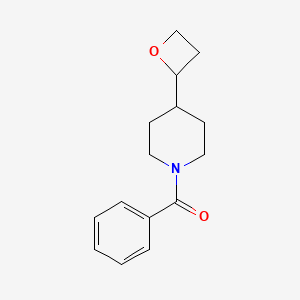

1-Benzoyl-4-(oxetan-2-yl)piperidine

Description

1-Benzoyl-4-(oxetan-2-yl)piperidine is a piperidine derivative featuring a benzoyl group at the 1-position and an oxetane ring at the 4-position. Its molecular formula is C₁₅H₁₇NO₂ (molecular weight: 243.30 g/mol) . The compound is commercially available as a building block for medicinal chemistry research, often used in the synthesis of small-molecule inhibitors or receptor-targeted agents.

Properties

Molecular Formula |

C15H19NO2 |

|---|---|

Molecular Weight |

245.32 g/mol |

IUPAC Name |

[4-(oxetan-2-yl)piperidin-1-yl]-phenylmethanone |

InChI |

InChI=1S/C15H19NO2/c17-15(13-4-2-1-3-5-13)16-9-6-12(7-10-16)14-8-11-18-14/h1-5,12,14H,6-11H2 |

InChI Key |

XBJRMSDKVNDKTC-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCC1C2CCO2)C(=O)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-Benzoyl-4-(oxetan-2-yl)piperidine typically involves the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including hydrogenation of pyridine or cyclization of appropriate precursors.

Introduction of the Oxetane Ring: The oxetane ring can be introduced via intramolecular cyclization reactions, such as epoxide ring opening followed by ring closure.

Attachment of the Benzoyl Group: The benzoyl group can be introduced through acylation reactions using benzoyl chloride or benzoyl anhydride in the presence of a base.

Industrial production methods may involve optimizing these steps to achieve higher yields and purity, often using continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

1-Benzoyl-4-(oxetan-2-yl)piperidine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can reduce the benzoyl group to a benzyl group.

Substitution: Nucleophilic substitution reactions can occur at the piperidine nitrogen or the oxetane ring, leading to the formation of substituted derivatives

Common reagents and conditions used in these reactions include strong acids or bases, organic solvents, and specific catalysts. The major products formed depend on the reaction conditions and the nature of the substituents involved.

Scientific Research Applications

1-Benzoyl-4-(oxetan-2-yl)piperidine has several scientific research applications:

Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.

Materials Science: The unique structural properties of the compound make it a candidate for the development of novel materials with specific mechanical or electronic properties.

Biological Studies: The compound is used in studies to understand its interactions with biological macromolecules, such as proteins and nucleic acids.

Mechanism of Action

The mechanism of action of 1-Benzoyl-4-(oxetan-2-yl)piperidine involves its interaction with specific molecular targets. The piperidine ring can interact with receptors or enzymes, while the oxetane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates. These intermediates can then interact with biological molecules, leading to various biological effects .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The pharmacological and physicochemical properties of 1-benzoyl-4-(oxetan-2-yl)piperidine can be contextualized by comparing it to analogs with modified substituents. Key structural analogs include:

Table 1: Structural Analogs and Their Properties

- Oxetane vs. This substitution may enhance binding to enzymes like vesicular ACE, though specific IC₅₀ values for the oxetane variant remain unreported .

- Fluorinated Oxetane : The 3,3-difluoro oxetane derivative introduces electronegative fluorine atoms, which could improve metabolic stability and membrane permeability compared to the parent compound .

- Selenium-Containing Analog: The phenylselenylpropyl variant (CAS 155269-96-8) incorporates selenium, a heavier atom that may influence redox activity or binding kinetics in selenoprotein-targeted therapies .

Physicochemical Properties

Table 2: Physicochemical Properties of Selected Piperidine Derivatives

The oxetane ring in 1-benzoyl-4-(oxetan-2-yl)piperidine likely confers moderate polarity, balancing solubility in organic solvents and aqueous media. Fluorinated analogs may exhibit lower boiling points due to increased volatility, as seen in difluoro-substituted compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.